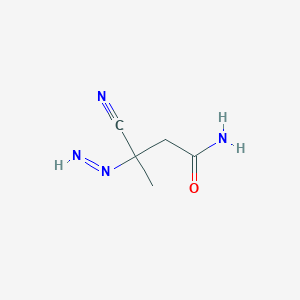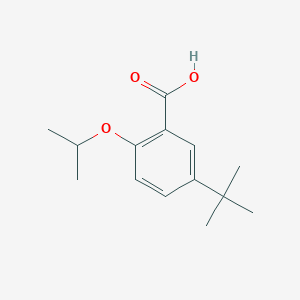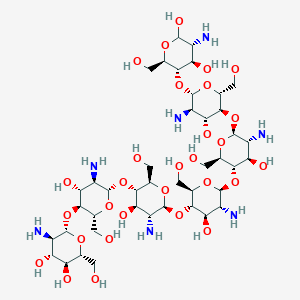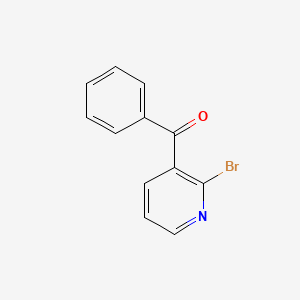![molecular formula C16H28O4 B14758995 2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- CAS No. 736-42-5](/img/structure/B14758995.png)
2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- is a complex organic compound that features a 2H-pyran ring structureThe 2H-pyran ring is a structural motif present in many natural products and is a key intermediate in the synthesis of various complex molecules .
Métodos De Preparación
The synthesis of 2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- involves several steps. . This method involves the cyclization of a dienone precursor under specific reaction conditions to form the 2H-pyran ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as an intermediate in the synthesis of more complex molecules In biology, it may be used in the study of enzyme mechanisms and metabolic pathwaysIn industry, it can be used in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- can be compared with other similar compounds such as 2H-pyran-2-ol and 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid . These compounds share the 2H-pyran ring structure but differ in their substituents and overall chemical properties. The uniqueness of 2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- lies in its specific structural arrangement and the presence of the cyclohexanediylbis(oxy) group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
736-42-5 |
|---|---|
Fórmula molecular |
C16H28O4 |
Peso molecular |
284.39 g/mol |
Nombre IUPAC |
2-[4-(oxan-2-yloxy)cyclohexyl]oxyoxane |
InChI |
InChI=1S/C16H28O4/c1-3-11-17-15(5-1)19-13-7-9-14(10-8-13)20-16-6-2-4-12-18-16/h13-16H,1-12H2 |
Clave InChI |
KLSSTQJRBUZCLM-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OC2CCC(CC2)OC3CCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




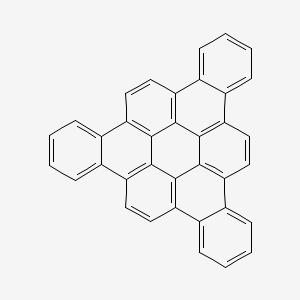
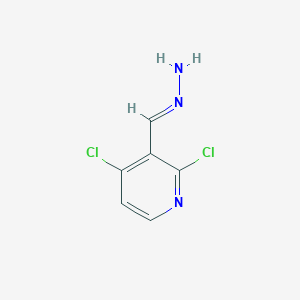
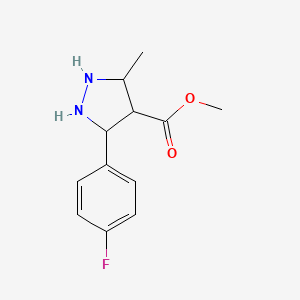
![3-piperidin-1-ylpropyl N'-[4-(4-chlorophenyl)butyl]carbamimidothioate](/img/structure/B14758953.png)


